(Z)-3,4-Dimethylhex-3-ene
CAS No.: 19550-87-9
Cat. No.: VC21052717
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19550-87-9 |
---|---|
Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | (Z)-3,4-dimethylhex-3-ene |
Standard InChI | InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7- |
Standard InChI Key | XTUXVDJHGIEBAA-FPLPWBNLSA-N |
Isomeric SMILES | CC/C(=C(/C)\CC)/C |
SMILES | CCC(=C(C)CC)C |
Canonical SMILES | CCC(=C(C)CC)C |
Introduction
Chemical Structure and Properties
Molecular Structure
(Z)-3,4-Dimethylhex-3-ene has a molecular formula of C8H16 with a calculated molecular weight of 112.21 g/mol . The structure consists of a hexane backbone with a double bond between the third and fourth carbon atoms, and methyl substituents on each of these carbon atoms. The cis (Z) configuration means that the ethyl groups at positions 1 and 6 are on the same side of the double bond plane .
Structural Characteristics
The molecule contains:
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A carbon-carbon double bond with cis configuration
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Two methyl substituents (one on each carbon of the double bond)
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Two ethyl groups (one at each end of the molecule)
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Zero hydrogen bond donors and zero hydrogen bond acceptors
Physical Properties
Basic Physical Properties
Table 1: Basic Physical Properties of (Z)-3,4-Dimethylhex-3-ene
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 112.21 | g/mol | |
Density | 0.7430 | g/cm³ | |
Refractive Index | 1.4280 | - | |
XLogP3-AA | 3.8 | - | |
Exact Mass | 112.125200510 | Da |
Thermal Properties
Table 2: Thermal Properties of (Z)-3,4-Dimethylhex-3-ene
Property | Value | Unit | Source |
---|---|---|---|
Melting Point (estimated) | -103.01 | °C | |
Boiling Point (estimated) | 120.2 | °C | |
Critical Temperature | 299 | °C | |
Critical Pressure | 27.0 | atm | |
Critical Volume | 445.47 | ml/mol |
Thermodynamic Properties
Enthalpy and Energy Values
The thermodynamic properties of (Z)-3,4-Dimethylhex-3-ene are crucial for understanding its behavior in chemical reactions and physical processes:
Table 3: Thermodynamic Properties of (Z)-3,4-Dimethylhex-3-ene
Heat Capacity Data
The heat capacity of the compound in the gas phase varies with temperature as shown in the following table:
Table 4: Heat Capacity of (Z)-3,4-Dimethylhex-3-ene in Gas Phase
Temperature (K) | Cp,gas (J/mol×K) | Source |
---|---|---|
386.36 | 218.01 | |
416.16 | 231.36 | |
445.95 | 244.11 | |
475.75 | 256.30 | |
505.55 | 267.94 | |
535.34 | 279.06 | |
565.14 | 289.68 |
Spectroscopic and Chromatographic Data
Mass Spectrometry
Mass spectral data for (Z)-3,4-Dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center collection. The mass spectrum provides valuable information for the identification and structural characterization of this compound .
Gas Chromatography Data
Gas chromatography is commonly used for the analysis of (Z)-3,4-Dimethylhex-3-ene. The Kovats' retention indices (I) on non-polar columns under isothermal conditions are presented below:
Table 5: Gas Chromatography Retention Indices for (Z)-3,4-Dimethylhex-3-ene
Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |
---|---|---|---|---|
Capillary | Petrocol DH | 30 | 764.8 | |
Capillary | Petrocol DH | 30 | 795.7 | |
Capillary | Squalane | 30 | 754.5 | |
Capillary | Squalane | 30 | 781.8 | |
Capillary | Squalane | 40 | 757.0 |
Synthesis Methods
Synthetic Routes
One documented synthesis method for (Z)-3,4-dimethylhex-3-ene derivatives involves a three-step sequence:
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Coupling of 2-lithio-1,3-dithiane with (Z)-1,4-dibromo-2,3-dimethyl-but-2-ene
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Hydrolysis of the resulting thioketals with methyl iodide in a mixture of acetonitrile, acetone, and water
This synthetic route has been used specifically to prepare (Z)-3,4-dimethyl-hex-3-ene-1,6-diol with a reported yield of 23% .
Stereoselectivity Considerations
The synthesis of (Z)-3,4-Dimethylhex-3-ene requires careful control of reaction conditions to ensure the correct stereochemistry around the double bond. The (Z) isomer has distinct properties from its (E) counterpart, making stereoselectivity an important consideration in its preparation .
Computational Studies and Molecular Modeling
Force Field Parameters
(Z)-3,4-Dimethylhex-3-ene has been included in force field benchmark studies to test the ability of existing force fields to reproduce key properties of organic liquids. These studies evaluate properties such as density, enthalpy of vaporization, surface tension, and heat capacity .
Molecular Dynamics Simulations
Applications and Current Research
Current Research Directions
Recent research involving (Z)-3,4-Dimethylhex-3-ene has focused on:
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